molecular formula C12H11NO2 B13984625 1-Benzoyl-2,3-dihydropyridin-4(1H)-one CAS No. 59181-35-0

1-Benzoyl-2,3-dihydropyridin-4(1H)-one

Cat. No.: B13984625
CAS No.: 59181-35-0
M. Wt: 201.22 g/mol
InChI Key: KRBVJKJZVSIXLM-UHFFFAOYSA-N
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Description

1-benzoyl-2,3-dihydro-4(1H)-pyridinone is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridinone, characterized by the presence of a benzoyl group attached to the nitrogen atom of the dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be synthesized through several methods. One common approach involves the condensation of 2-pyridone with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: Industrial production of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-benzoyl-2,3-dihydro-4(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding dihydropyridinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the pyridinone ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides are used in the presence of catalysts or bases.

Major Products Formed:

    Oxidation: Pyridinone derivatives with additional functional groups.

    Reduction: Dihydropyridinone derivatives with hydroxyl groups.

    Substitution: Substituted benzoyl or pyridinone derivatives with various functional groups.

Scientific Research Applications

1-benzoyl-2,3-dihydro-4(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of specialty materials.

Mechanism of Action

The mechanism of action of 1-benzoyl-2,3-dihydro-4(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The benzoyl group and the pyridinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-benzoyl-2,3-dihydro-4(1H)-pyridinone can be compared with similar compounds such as:

    1-benzoyl-2,3-dihydro-4(1H)-quinolinone: This compound has a similar structure but with a quinolinone ring instead of a pyridinone ring. It exhibits different chemical reactivity and biological activities.

    2-benzoylpyridine: This compound lacks the dihydro and pyridinone features, leading to distinct chemical properties and applications.

Properties

IUPAC Name

1-benzoyl-2,3-dihydropyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBVJKJZVSIXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC1=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509979
Record name 1-Benzoyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59181-35-0
Record name 1-Benzoyl-2,3-dihydropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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